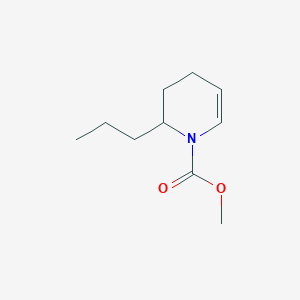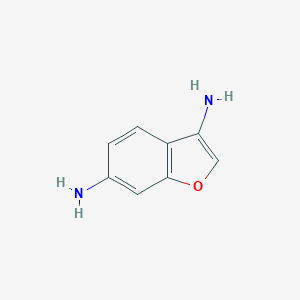![molecular formula C7H11NO B061905 (1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane CAS No. 169219-68-5](/img/structure/B61905.png)
(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane, commonly known as OTN, is a bicyclic compound that belongs to the class of tricyclic lactams. It is a synthetic compound that has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of OTN is not fully understood. However, it is believed to act as a modulator of ion channels and receptors, including the dopamine D3 receptor and the sigma-1 receptor. OTN has also been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
OTN has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that OTN can modulate the activity of ion channels and receptors, including the dopamine D3 receptor and the sigma-1 receptor. In vivo studies have shown that OTN can induce locomotor activity and increase dopamine release in the striatum. OTN has also been shown to have analgesic and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
OTN has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. It is also stable and has a long shelf life, which makes it suitable for use in experiments that require long-term storage. However, OTN has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other compounds that are commonly used in lab experiments.
Orientations Futures
There are several future directions for research on OTN. One area of research is the development of new drugs based on the OTN scaffold. Another area of research is the investigation of the pharmacological effects of OTN on different ion channels and receptors. Further studies are also needed to elucidate the exact mechanism of action of OTN and its potential therapeutic applications in various diseases and disorders.
Méthodes De Synthèse
OTN can be synthesized using a variety of methods, including the Diels-Alder reaction, the Pictet-Spengler reaction, and the Mannich reaction. The most commonly used method for synthesizing OTN is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. The Pictet-Spengler reaction is a versatile method that allows for the synthesis of a wide range of tricyclic lactams, including OTN.
Applications De Recherche Scientifique
OTN has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, OTN has been investigated as a potential scaffold for the development of new drugs. In pharmacology, OTN has been studied for its potential use as a ligand for various receptors, including the dopamine D3 receptor and the sigma-1 receptor. In neuroscience, OTN has been investigated for its potential use as a tool for studying the structure and function of ion channels and receptors.
Propriétés
Numéro CAS |
169219-68-5 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane |
InChI |
InChI=1S/C7H11NO/c1-2-4-6-7(9-6)5(3-1)8-4/h4-8H,1-3H2/t4-,5+,6-,7+ |
Clé InChI |
HBNWFERZVFNTCF-UMRXKNAASA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H]3[C@@H](O3)[C@H](C1)N2 |
SMILES |
C1CC2C3C(O3)C(C1)N2 |
SMILES canonique |
C1CC2C3C(O3)C(C1)N2 |
Synonymes |
3-Oxa-9-azatricyclo[3.3.1.02,4]nonane,(1alpha,2beta,4beta,5alpha)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Ethoxy-7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B61824.png)
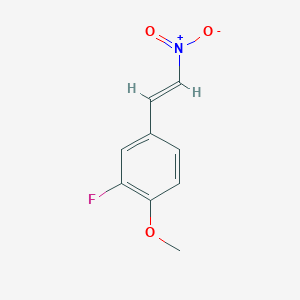
![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)
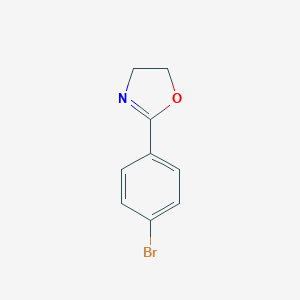

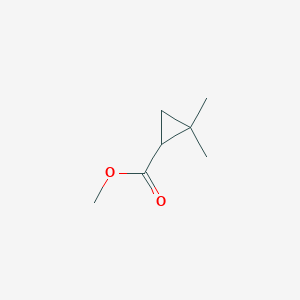
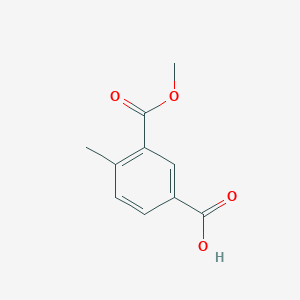

![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)
